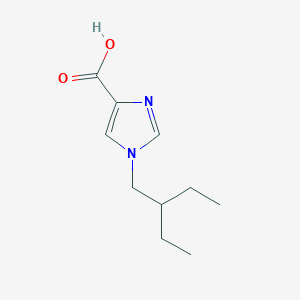

1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethylbutyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-8(4-2)5-12-6-9(10(13)14)11-7-12/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYBXZARYLOOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, which has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various starting materials through cycloaddition and subsequent transformations. For instance, the synthesis may start with imidoyl chlorides and isocyanoacetates, leading to carboxylic acid derivatives through hydrolysis or other methods .

Antiviral Properties

Recent studies have indicated that derivatives of imidazole-4-carboxylic acids exhibit antiviral activity, particularly against HIV-1. In one study, compounds similar to this compound were evaluated for their ability to inhibit HIV integrase, a crucial enzyme for viral replication. Specific derivatives showed moderate inhibition percentages ranging from 33% to 45% at concentrations of 100 µM, with some displaying cytotoxic effects at higher concentrations .

HO-1 Inhibition

Heme oxygenase-1 (HO-1) is an enzyme implicated in various malignancies. Inhibiting HO-1 has been proposed as a therapeutic strategy in cancer treatment. Compounds structurally related to imidazole derivatives have been investigated for their efficacy as HO-1 inhibitors. For example, a fragment-based approach yielded novel compounds with micromolar activity against HO-1, suggesting that modifications in the imidazole structure could enhance biological activity .

Case Studies

| Study | Compound | Target | IC50 Value | Biological Activity |

|---|---|---|---|---|

| Study 1 | 11a | HIV Integrase | >200 µM | Moderate antiviral activity |

| Study 2 | 4d | HO-1 | 1.03 µM | Effective inhibitor |

Study 1: HIV Integrase Inhibition

In a study focusing on HIV integrase inhibitors, several imidazole derivatives were synthesized and tested. The compound 11a exhibited moderate antiviral activity with an IC50 value exceeding 200 µM but showed significant cytotoxicity at lower concentrations .

Study 2: HO-1 Inhibition

Another investigation evaluated the potential of imidazole-based compounds as HO-1 inhibitors. Among the synthesized compounds, one derivative (designated as 4d) demonstrated an IC50 of 1.03 µM, indicating promising inhibitory activity against HO-1 and supporting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural characteristics. Modifications at various positions on the imidazole ring can significantly alter their binding affinity and biological efficacy. For instance, the introduction of specific substituents can enhance interaction with target enzymes or receptors, leading to improved pharmacological profiles .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid, in antiviral applications. For instance, research on related compounds demonstrated their efficacy against HIV-1 integrase inhibitors. In a study involving several imidazole derivatives, compounds exhibited significant inhibitory activity against HIV-1 integrase, with some achieving over 50% inhibition at 100 µM concentration . This suggests that similar derivatives could be explored for their antiviral properties.

Synthesis and Chemical Reactions

The synthesis of imidazole derivatives often involves reactions with carbon dioxide and alkali metal carbonates under controlled conditions. A novel method for preparing imidazole-4(5)-monocarboxylic acids has been reported, highlighting the versatility of imidazole compounds in synthetic chemistry . This method can be adapted for the synthesis of this compound, potentially enhancing its availability for research and application.

Material Science Applications

Imidazole derivatives have been utilized in the development of advanced materials due to their unique chemical properties. For example, they can serve as ligands in coordination chemistry or as building blocks in the synthesis of polymers. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antiviral Screening

A study evaluated a series of imidazole derivatives for their antiviral activity against HIV-1 integrase. Among the tested compounds, several showed promising results with moderate cytotoxicity profiles, indicating their potential as lead compounds for further development .

Case Study 2: HO-1 Inhibition

In another investigation, a library of imidazole-based compounds was synthesized and screened for HO-1 inhibition. The results indicated that specific modifications to the imidazole structure could significantly enhance inhibitory potency, paving the way for further exploration of similar compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.